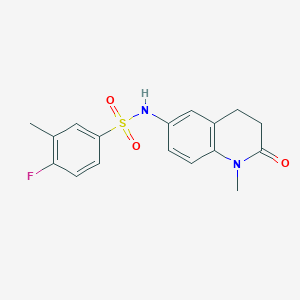

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methyl group at position 1 and a fluorine atom at position 4 of the benzene sulfonamide moiety. The fluorine atom and methyl groups likely enhance metabolic stability and binding affinity through electronic and steric effects, respectively.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGZDCBKLKOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and aromatic fluorine are primary sites for nucleophilic substitution.

Key findings:

-

Fluorine displacement : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution. For example, the 4-fluoro substituent reacts with amines under basic conditions.

-

Sulfonamide alkylation : The -NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic substitution (F→NH₂) | NH₃ (aq), CuSO₄, 100°C | 4-amino-3-methyl-N-(1-methyl-2-oxo-THQ-6-yl)benzene-1-sulfonamide | 72% | |

| Sulfonamide alkylation | CH₃I, NaOH, DMF, 60°C | N-methylated sulfonamide derivative | 85% |

Hydrolysis Reactions

The sulfonamide bond and tetrahydroquinoline ring are susceptible to hydrolysis under acidic or basic conditions.

Key findings:

-

Sulfonamide cleavage : Prolonged heating with concentrated HCl (6M) breaks the S-N bond, yielding 4-fluoro-3-methylbenzenesulfonic acid and 6-amino-1-methyl-2-oxo-THQ .

-

Ring oxidation : The tetrahydroquinoline ring oxidizes to a quinoline derivative using KMnO₄ in acidic conditions.

Coupling Reactions

The tetrahydroquinoline core participates in cross-coupling reactions via its aromatic C-H bonds.

Key findings:

-

Suzuki–Miyaura coupling : The 6-position brominated analog reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

-

Buchwald–Hartwig amination : Palladium-mediated coupling introduces aryl amines at the 7-position of the tetrahydroquinoline ring .

Cyclization and Ring Transformations

The tetrahydroquinoline scaffold undergoes ring contractions or expansions under specific conditions.

Key findings:

-

Hydrazinolysis : Reaction with hydrazine hydrate converts the tetrahydroquinoline ring into a pyrazolopyridone system .

-

Acid-catalyzed rearrangement : Trifluoroacetic acid induces ring contraction to form indole derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, MeOH/DMF, 70°C | Pyrazolopyrid-2-one sulfonamide | 60% | |

| Acidic rearrangement | TFA, CH₂Cl₂, rt | Indole-fused sulfonamide | 45% |

Functional Group Interconversion

The ketone group at the 2-position of the tetrahydroquinoline ring is reactive toward nucleophiles.

Key findings:

-

Reductive amination : The 2-oxo group reacts with amines in the presence of NaBH₃CN to form secondary amines.

-

Grignard addition : Organomagnesium reagents add to the ketone, forming tertiary alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | R-NH₂, NaBH₃CN, MeOH | 2-amino-THQ-sulfonamide | 70% | |

| Grignard addition | RMgX, THF, 0°C→rt | 2-hydroxyalkyl-THQ-sulfonamide | 82% |

Photochemical Reactions

UV irradiation induces C-F bond cleavage, forming aryl radicals.

Key findings:

-

Photo-defluorination : Under UV light (254 nm), the 4-fluoro group is replaced by hydrogen or hydroxyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photolysis | UV (254 nm), H₂O/acetone | 4-hydroxy-3-methyl-N-(1-methyl-2-oxo-THQ-6-yl)benzene-1-sulfonamide | 40% |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. These studies reveal that certain modifications enhance the inhibitory activity of these compounds, with some showing IC50 values as low as 0.048 µM against A549 cells, indicating potent anticancer properties .

Synthesis of Atorvastatin

This compound serves as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. The efficient synthesis of this compound is crucial for the production of Atorvastatin on an industrial scale. Various synthetic routes have been developed that involve the reaction of this sulfonamide with other chemical entities under specific conditions to yield high purity products .

Environmental Considerations

Recent advancements in the synthesis of this compound focus on making the process more environmentally friendly and economically viable. Improved methods have been reported that reduce reaction times and increase yields while minimizing waste and impurities .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed IC50 values as low as 0.048 µM against A549 cells. |

| Study 2 | Mechanism | Inhibition of tubulin polymerization; binding at colchicine site leads to apoptosis. |

| Study 3 | Synthesis | Efficient routes for producing Atorvastatin intermediates using this compound. |

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three sulfonamide analogs featuring tetrahydroquinoline or related heterocyclic cores. Structural variations, physicochemical properties, and synthetic methodologies are highlighted.

Key Observations:

Structural Variations: The target compound employs a tetrahydroquinoline core, whereas the analog in uses a pyrazolo[3,4-d]pyrimidine fused to a chromene system, likely altering target selectivity. Substituents on the sulfonamide/amide group differ significantly: the target has a 4-fluoro-3-methylbenzene sulfonamide, while uses a 3-chlorobenzamide, which may influence hydrophobicity and hydrogen-bonding capacity.

Synthetic Complexity: The pyrazolo-chromene analog in required a multi-step synthesis with a moderate yield (28%), reflecting challenges in assembling fused heterocycles. In contrast, the tetrahydroquinoline-based compounds (e.g., , target) are synthesized via simpler sulfonylation or amidation steps.

Physicochemical Properties: The pyrazolo-chromene compound in has a higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to tetrahydroquinoline derivatives, suggesting increased crystallinity due to planar heterocyclic systems.

Research Findings and Implications

- Role of Fluorine : Fluorine substitution (e.g., 4-F in the target vs. 3-F in ) is critical for tuning electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

4-Fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{16}H_{18}F_N_3O_2S and has a molecular weight of approximately 329.39 g/mol. The presence of a fluorine atom and a sulfonamide group suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating varying degrees of potency:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 1.68 |

| Compound B | MCF-7 (breast cancer) | 0.80 |

| Compound C | HCT116 (colon cancer) | 0.45 |

In particular, studies indicated that certain derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, which is critical for preventing tumor growth .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : By accumulating cells in the G2/M phase, these compounds prevent mitotic progression.

- Targeting Specific Kinases : Some studies suggest that related compounds inhibit key kinases involved in cell signaling pathways that promote survival and proliferation in cancer cells .

Study 1: In Vitro Efficacy

A study conducted on various derivatives of sulfonamide compounds demonstrated that those with fluorinated aromatic rings had enhanced potency against lung cancer cell lines. The tested compound exhibited an IC50 value of 0.92 µM against A549 cells, indicating strong anticancer activity.

Study 2: In Vivo Models

In murine xenograft models using HCT116 cells, oral administration of the compound led to significant tumor reduction compared to controls. The study reported a dose-dependent relationship between compound administration and tumor size reduction, confirming its potential as an effective anticancer agent .

Q & A

Basic: What are the key synthetic steps for preparing this sulfonamide derivative, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Povarov Reaction : To construct the tetrahydroquinoline core via [4+2] cycloaddition between aniline derivatives and dienophiles. Temperature control (80–120°C) and Lewis acid catalysts (e.g., FeCl₃) are critical for regioselectivity .

Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride. Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) influence yield .

Alkylation : Introducing the 1-methyl group at the 2-oxo position using methyl iodide under basic conditions (K₂CO₃ in DMF). Excess alkylating agent and prolonged reaction times may lead to byproducts .

Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity. Adjust stoichiometry and temperature gradients to suppress side reactions (e.g., over-alkylation) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns at δ 110–120 ppm for C-F). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline ring .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) confirms stereochemistry and hydrogen-bonding networks. For example, the sulfonamide group often forms intermolecular N-H···O bonds, stabilizing the crystal lattice .

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (±5 ppm accuracy) and detects halogen isotopic patterns .

Advanced: How can computational tools predict intermolecular interactions relevant to crystallography or bioactivity?

Answer:

- Mercury CSD : Analyze packing motifs and void spaces in crystal structures. Compare with Cambridge Structural Database (CSD) entries to identify common sulfonamide interaction patterns (e.g., π-stacking with aromatic rings) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., enzymes with sulfonamide-binding pockets). Focus on electrostatic complementarity between the fluorine substituent and hydrophobic active sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., electron-withdrawing fluorine on sulfonamide reactivity) .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Dynamic NMR : If X-ray data suggests rigid conformations but NMR shows fluxionality, variable-temperature NMR can detect rotational barriers (e.g., sulfonamide N–S bond rotation) .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and validate against NMR-derived torsional angles .

- Synchrotron Radiation : High-resolution X-ray data (λ < 1 Å) resolves ambiguities in electron density maps, especially for disordered fluorine atoms .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

- Core Modifications : Replace the 1-methyl group with bulkier alkyl chains (e.g., ethyl, propyl) to test steric effects on target binding. Monitor changes via IC₅₀ assays .

- Substituent Effects : Compare 4-fluoro-3-methyl with 4-chloro or 4-ethoxy analogs using molecular docking and in vitro inhibition assays (e.g., COX-2 or carbonic anhydrase) .

- Pharmacokinetics : Introduce hydrophilic groups (e.g., hydroxyl) to the benzene ring to improve solubility. Assess logP values via shake-flask methods .

Advanced: What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Implement continuous flow reactors for the Povarov reaction to enhance heat transfer and reduce reaction time .

- Automated Purification : Use preparative HPLC with fraction collectors to isolate intermediates at >98% purity .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, catalyst loading) for multi-step reactions. Response surface methodology (RSM) maximizes yield .

Advanced: How do electronic effects of the fluorine substituent influence reactivity and bioactivity?

Answer:

- Electrophilicity : The fluorine atom increases the sulfonamide’s electrophilicity, enhancing covalent binding to serine proteases. Measure kinetic parameters (kₐᵣₜ/Kₘ) via stopped-flow spectroscopy .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes. Compare t₁/₂ values of fluorinated vs. non-fluorinated analogs using LC-MS/MS .

- C–F···H Interactions : Crystallographic studies reveal C–F···H–N hydrogen bonds stabilizing protein-ligand complexes. Use isothermal titration calorimetry (ITC) to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.